molecular formula C13H18ClN3 B1465610 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline CAS No. 1271072-33-3

1-(2-Chloropyrimidin-4-yl)-decahydroquinoline

Cat. No. B1465610
CAS RN: 1271072-33-3
M. Wt: 251.75 g/mol
InChI Key: VKPQYEWQOLOTGM-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” is a heterocyclic organic compound that contains a pyrimidine ring with a chlorine atom and a hydroxyl group attached to it . It belongs to the class of pyrimidine compounds that are important in various biological processes.


Molecular Structure Analysis

The molecular structure of “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” includes a pyrimidine ring with a chlorine atom and a hydroxyl group attached to it . The InChI key for this compound is OZTKPDVMLVHPOB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Chloropyrimidin-4-ol”, include a molecular weight of 130.532, a density of 1.5±0.1 g/cm3, a boiling point of 328.1±15.0 °C at 760 mmHg, and a flash point of 152.3±20.4 °C .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study detailed the synthesis of analogues related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline, which exhibited antimicrobial and antitubercular activities. These compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing potential for designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antimicrobial Screening of Hybrid Molecules

Another study synthesized compounds related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline, focusing on their antimicrobial properties. The study aimed to discover new bio-active molecules, and the compounds showed significant potency against various microbial strains (Desai et al., 2013).

Synthesis and Antimicrobial Potency of Quinoline Derivatives

In a similar vein, a study synthesized new quinoline-based derivatives, including those related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline. These compounds were found to have broad-spectrum antimicrobial potency, suggesting their potential as new lead molecules in antimicrobial drug development (Desai et al., 2012).

Cancer Treatment Applications

A study explored the use of chloroquine, a derivative related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline, in cancer treatment. It was found that chloroquine could sensitize breast cancer cells to chemotherapy, independent of autophagy. This suggests a potential role in enhancing the efficacy of cancer treatments (Maycotte et al., 2012).

Synthetic Methods and Characterization

Research was conducted on the synthesis and characterization of new compounds, including 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline derivatives. The study provided insights into the potential pharmacological activities of these compounds (Zaki et al., 2017).

Anthelmintic Activity Evaluation

A study focused on synthesizing and evaluating compounds related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline for their anthelmintic activity. The compounds showed moderate to good effectiveness against earthworms, suggesting potential as anthelmintic agents (Shivakumar et al., 2018).

Safety and Hazards

The safety and hazards of “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” include a hazard classification of Acute Tox. 3 Oral, with hazard statements H301 .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-13-15-8-7-12(16-13)17-9-3-5-10-4-1-2-6-11(10)17/h7-8,10-11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPQYEWQOLOTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyrimidin-4-yl)-decahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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